molecular formula C44H59N5O8 B3029643 Boc-phe-leu-phe-leu-phe CAS No. 73572-58-4

Boc-phe-leu-phe-leu-phe

Cat. No. B3029643
CAS RN: 73572-58-4
M. Wt: 786 g/mol
InChI Key: NGNZQSPFQJCBJQ-LTLCPEALSA-N
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Description

Synthesis Analysis

The synthesis of peptides containing Boc-protected amino acids and dehydro amino acid residues has been explored in several studies. For instance, the peptide N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 was synthesized through a standard workup procedure, coupling N-Boc-L-Phe-dehydro-Leu-OH to valine methyl ester . Similarly, other peptides such as Boc-Leu-Delta(Z)3Pal-Leu-OMe were synthesized using the Erlenmeyer azlactone method . These methods demonstrate the versatility of peptide synthesis techniques in incorporating both standard and modified amino acids to achieve desired molecular conformations.

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of synthesized peptides. The crystal structure of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 revealed a β-turn II conformation, characterized by specific backbone torsion angles and an intramolecular hydrogen bond . The crystal structure of Boc-Leu-Delta(Z)3Pal-Leu-OMe also showed an extended conformation, which is a common feature among peptides containing dehydro amino acid residues . These findings highlight the impact of specific amino acid residues on the overall conformation of peptides.

Chemical Reactions Analysis

The studies reviewed do not provide explicit details on the chemical reactions of Boc-protected peptides with dehydro amino acid residues. However, the synthesis methods employed suggest that these peptides can participate in standard peptide coupling reactions, with the potential for further modifications and reactions based on the functional groups present in the side chains and protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are closely related to their molecular structure. For example, the presence of dehydro amino acid residues can influence the peptide's conformation, as seen in the β-turn II conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 . The crystal structures obtained provide insights into the stability of these conformations, which are often stabilized by hydrogen bonds and van der Waals interactions . These properties are crucial for understanding the behavior of peptides in biological systems and their potential applications.

Scientific Research Applications

  • Renin Inhibition Research

    • CP-71,362, a variant of Boc-Phe-Leu-Phe-Leu-Phe, has been identified as a potent inhibitor of both rat and dog plasma renin. This compound is significant in studying the renin-angiotensin system in hypertensive models, providing a valuable experimental tool (Kleinman et al., 1994).
  • Peptide Conformational Studies

    • Research on isomeric acyclic tetrapeptides containing a Z-dehydrophenylalanine residue, closely related to Boc-Phe-Leu-Phe-Leu-Phe, has been conducted to investigate their solution conformations. This research enhances understanding of peptide folding and structure (Uma et al., 2009).
  • Synthesis of Chemotactic Peptide Antagonists

    • Boc-Phe-Leu-Phe-Leu-Phe and its variants have been synthesized and studied for their role as inhibitors in chemotactic responses. Such peptides are relevant in understanding and potentially modulating immune responses (Day et al., 1980).
  • Investigating Human Neutrophil Receptors

    • Variants of Boc-Phe-Leu-Phe-Leu-Phe have been studied for their interaction with human neutrophil formylpeptide receptors. Understanding this interaction is crucial for comprehending neutrophil responses and immune system functioning (Dalpiaz et al., 2001).
  • Role in Angiogenesis Inhibition

    • N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2), a related peptide, has been found to inhibit the angiogenic activity of heparin-binding growth factors, including VEGF-A. This discovery is significant in the context of tumor biology and treatment strategies (Nawaz et al., 2018).
  • Receptor-Mediated Chemotaxis Studies

    • Research on Boc-Phe-Leu-Phe-Leu-Phe and its derivatives has contributed to the understanding of receptor-mediated chemotaxis, particularly in the context of human spermatozoa and neutrophils. These findings are crucial for reproductive biology and immunology (Gnessi et al., 1985).

Future Directions

The future directions of “Boc-Phe-Leu-Phe-Leu-Phe” involve its potential applications in nanomedicine. Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The peptide’s self-assembly into nanostructures and hydrogels holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNZQSPFQJCBJQ-LTLCPEALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933330
Record name N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-phe-leu-phe-leu-phe

CAS RN

148182-34-7
Record name tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
245
Citations
MI Nawaz, S Rezzola, C Tobia, D Coltrini, M Belleri… - Angiogenesis, 2020 - Springer
… Recent findings from our laboratory have shown that the BOC2-related peptide Boc-Phe-Leu-Phe-Leu-Phe (BOC-FLFLF in single letter code, l-BOC2) [17], having all-l configurations on …
Number of citations: 10 link.springer.com
A Dalpiaz, ME Ferretti, R Pecoraro, E Fabbri… - … et Biophysica Acta (BBA …, 1999 - Elsevier
… On the other hand, results derived from further more detailed studies on rabbit neutrophils indicate that the t-Boc-Phe-Leu-Phe-Leu-Phe-OMe peptide derivative can show a definite …
Number of citations: 34 www.sciencedirect.com
AR Day, D Pinon, N Muthukumaraswamy, RJ Freer - Peptides, 1980 - Elsevier
… peptides have been synthesized using classical mixed anhydride methods: Boc-Leu-Phe-OH, Boc-Phe-Leu-Phe-OH, Boc-Leu-Phe-Leu-Phe-OH and Boc-Phe-Leu-Phe-LeuPhe-OH. …
Number of citations: 19 www.sciencedirect.com
RJ Freer, AR Day, JA Radding, E Schiffmann… - Biochemistry, 1980 - ACS Publications
Richard J. Freer,* Alan R. Day, Jeffrey A. Radding, Elliott Schiffmann, S. Aswanikumar, Henry J. Showell, and Elmer L. Becker abstract: Thirty small molecular weight peptides related to …
Number of citations: 262 pubs.acs.org
MR Ruff, SM Wahl, CB Pert - Peptides, 1985 - Elsevier
… The ability of the N-formyl peptide receptor antagonist Boc-Phe-Leu-Phe-Leu-Phe to block … , of the respective response of FMLPP or SP by tBoc-Phe-Leu-Phe-Leu-Phe. *p<0.005, n=3. …
Number of citations: 260 www.sciencedirect.com
N Muthukumaraswamy, RJ Freer - Methods in Enzymology, 1988 - Elsevier
… The prototype analog here is the pentapeptide, t-Boc-Phe-LeuPhe-Leu-Phe-OH. The final step, however, is a catalytic hydrogenolysis to yield the t-Boc-free acid form of the desired …
Number of citations: 6 www.sciencedirect.com
L Gnessi, A FABBRI, L Silvestroni… - The Journal of …, 1986 - academic.oup.com
… The terbutyloxycarbonyl (Boc) derivative Boc-PheLeu-Phe-Leu-Phe recently was found to … Boc-Phe-Leu-Phe-Leu-Phe to inhibit [35S]fMet-Leu-Phe binding. Boc-Phe-Leu-Phe-Leu-Phe …
Number of citations: 24 academic.oup.com
H Carp - The Journal of experimental medicine, 1982 - rupress.org
… 1Abbreviations used in this paper: BOC-Phe-Leu-Phe-Leu-Phe, N-tert-butyloxycarbonyl-phenylalanineleucine'phenylalanine'leucine'phenylalanine; complex II, succinate-coenzyme Q …
Number of citations: 393 rupress.org
L Gnessi, MR Ruff, F Fraioli, CB Pert - Experimental cell research, 1985 - Elsevier
… -Bp and the competitive antagonist Boc-Phe-Leu-Phe-Leu-Phe were generously supplied by Dr … When used, Boc-Phe-Leu-Phe-Leu-Phe was present in the upper compartment of the …
Number of citations: 54 www.sciencedirect.com
JE Preiss, RM Bell, JE Niedel - Journal of immunology (Baltimore …, 1987 - journals.aai.org
… t-Boc-Phe-Leu-Phe-Leu-Phe, a competitive antagonist of formyl peptide receptor function, competitively inhibited the N-formyl-Met-Leu-Phe-induced diacylglycerol increase. …
Number of citations: 38 journals.aai.org

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